molecular formula C11H18ClN3 B1500836 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 1185308-02-4

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B1500836
CAS No.: 1185308-02-4
M. Wt: 227.73 g/mol
InChI Key: VFAGXGXNKAZICC-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom[_{{{CITATION{{{1{US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-4 .... This compound is characterized by the presence of a pyridine ring substituted at the 4-position with a methyl group and a piperidine ring attached to the 2-position of the pyridine ring[{{{CITATION{{{2{Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2 ...](https://link.springer.com/article/10.1007/s10870-020-00863-0)[{{{CITATION{{{_3{Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki ...](https://www.mdpi.com/1420-3049/22/2/190).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylpyridine-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of pyridine derivatives or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines or piperidines.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be utilized in biological studies to investigate the interaction of pyridine derivatives with biological targets.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as 1-(6-methylpyridin-3-yl)piperidin-4-amine hydrochloride and 1-(2-methylpyridin-4-yl)piperidin-4-amine hydrochloride[_{{{CITATION{{{1{US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4 ...](https://patents.google.com/patent/US20120232281A1/en). These compounds differ in the position of the methyl group on the pyridine ring, which can influence their chemical properties and biological activities[{{{CITATION{{{_1{US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-4 .... The uniqueness of this compound lies in its specific structural features and the resulting effects on its reactivity and applications.

Comparison with Similar Compounds

  • 1-(6-methylpyridin-3-yl)piperidin-4-amine hydrochloride

  • 1-(2-methylpyridin-4-yl)piperidin-4-amine hydrochloride

  • 1-(3-methylpyridin-2-yl)piperidin-4-amine hydrochloride

This comprehensive overview provides a detailed understanding of 1-(4-Methylpyridin-2-yl)piperidin-4-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-9-2-5-13-11(8-9)14-6-3-10(12)4-7-14;/h2,5,8,10H,3-4,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAGXGXNKAZICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671463
Record name 1-(4-Methylpyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185308-02-4
Record name 4-Piperidinamine, 1-(4-methyl-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185308-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylpyridin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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